2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
“2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound that belongs to the family of N-heterocyclic compounds . It is used as a reactant in the preparation of DPP-IV inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. They are chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole . The derivatives are obtained via microwave irradiation and conventional heating .Molecular Structure Analysis
The molecular structure of “2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI code for this compound is1S/C15H13N3O2/c1-9-8-12 (15 (19)20)16-14-13 (10 (2)17-18 (9)14)11-6-4-3-5-7-11/h3-8H,1-2H3, (H,19,20)
. Its molecular weight is 267.29 . The storage temperature is room temperature . The compound has a melting point of 238 °C .
Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used as a precursor in synthesizing various pyrazolo[1,5-a]pyrimidine derivatives. For instance, Bruni et al. (1994) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones from ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, which were prepared from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994).
Biological Activities
- Some derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory and anti-cancer activities. Kaping et al. (2020) reported the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines with potential anti-inflammatory and anti-cancer properties (Kaping et al., 2020).
- Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their antiinflammatory properties, finding that certain derivatives, like 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed high activity and lacked ulcerogenic activity (Auzzi et al., 1983).
Structural and Mechanistic Studies
- The molecular structure and crystal environments of derivatives of pyrazolo[1,5-a]pyrimidines have been of interest. For example, Canfora et al. (2010) reported on the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in two crystal environments (Canfora et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-13(11-6-4-3-5-7-11)14-16-8-12(15(19)20)10(2)18(14)17-9/h3-8H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSUDQRGSXZPSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355647 |
Source
|
Record name | 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
853104-06-0 |
Source
|
Record name | 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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